molecular formula C13H15FN2O2 B2981020 N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034605-80-4

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2981020
CAS No.: 2034605-80-4
M. Wt: 250.273
InChI Key: BHOUTXVXNOEKML-UHFFFAOYSA-N
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Description

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals. Specific Research Applications: The precise biological activity and research applications for this compound are not currently detailed in the literature. Based on its structural features, which include an azetidine ring and an acetamide group, researchers may be interested in exploring its potential in medicinal chemistry. Analogs with similar structures, such as other azetidine-carboxamide derivatives, have been investigated for various pharmacological activities . Molecular Data: The molecular formula and weight for this specific compound are not listed in the search results. Researchers are advised to characterize the compound thoroughly upon receipt. Handling and Safety: A complete safety profile for this compound is not established. Standard safety precautions for handling laboratory chemicals of unknown toxicity should be followed, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

N-[4-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)15-12-4-2-11(3-5-12)13(18)16-7-10(6-14)8-16/h2-5,10H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUTXVXNOEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide with analogous acetamide derivatives:

Compound Name Key Structural Features Biological/Physicochemical Implications References
This compound Fluoromethyl-azetidine ring, phenylacetamide backbone Enhanced rigidity, lipophilicity, and potential metabolic stability -
2-azido-N-(4-fluorophenyl)acetamide Azido group, 4-fluorophenyl substituent Photoaffinity labeling applications; moderate metabolic stability
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene ring, chloro/fluoro substituents Planar aromatic interactions; possible π-π stacking in binding
N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide Trifluoromethyl group, chloro substituent High electronegativity; improved membrane permeability
N-[4-(4-(3-(dimethylamino)propyl)piperazin-1-yl)phenyl]acetamide (Piperamide) Piperazine ring, dimethylamino group Enhanced solubility; potential CNS activity

Key Observations :

  • Fluorine Impact: The fluoromethyl group in the target compound may confer higher metabolic stability compared to non-fluorinated analogs (e.g., 2-azido-N-(4-methylphenyl)acetamide) due to fluorine’s resistance to oxidative metabolism .
  • Azetidine vs. Piperazine : The azetidine ring’s smaller size and rigidity contrast with the piperazine ring in Piperamide, which offers flexibility and basicity for solubility .
Physicochemical Properties
  • Lipophilicity: The fluoromethyl group increases logP compared to non-fluorinated analogs (e.g., N-(4-hydroxyphenyl)acetamide) but less so than trifluoromethylated derivatives (e.g., N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide) .
  • Solubility : The azetidine’s nitrogen and carbonyl group may enhance aqueous solubility relative to fully aromatic derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .
  • Hydrogen Bonding : The azetidine’s NH and carbonyl oxygen provide hydrogen-bonding sites, akin to the amide groups in N-(4-methoxyphenyl)acetamide .

Biological Activity

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 3 fluoromethyl azetidine 1 carbonyl phenyl acetamide\text{N 4 3 fluoromethyl azetidine 1 carbonyl phenyl acetamide}

This structure includes an azetidine ring, which is known for its role in various biological processes. The fluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Protein Pathways : The compound has been linked to the inhibition of the ATF4 (Activating Transcription Factor 4) pathway, which is involved in the cellular response to stress and has implications in cancer and neurodegenerative diseases .
  • Anticancer Activity : Similar azetidine derivatives have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is crucial for cell division, and its inhibition can lead to reduced tumor growth .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Biological Activity Data

To better understand the biological activity of this compound, we summarize relevant findings from various studies.

Study Activity Assessed Findings Reference
Study 1ATF4 Pathway InhibitionSignificant inhibition observed in vitro
Study 2Anticancer ActivityInhibition of Plk1 led to reduced cell proliferation
Study 3NeuroprotectionAChE inhibition comparable to rivastigmine; protective effects noted in neurodegeneration models
Study 4CytotoxicityLow cytotoxicity in human cell lines, indicating safety for further development

Case Studies

Case Study 1: Inhibition of ATF4 Pathway
In a study focusing on azetidine derivatives, it was found that this compound effectively inhibited the ATF4 pathway. This inhibition was linked to reduced expression of genes involved in stress responses, suggesting a potential therapeutic role in conditions like cancer and neurodegeneration.

Case Study 2: Anticancer Efficacy
Another investigation demonstrated that compounds with similar structures inhibited Plk1 activity in various cancer cell lines. The results indicated that these compounds could reduce tumor growth significantly, providing a basis for their use in cancer therapies.

Conclusion and Future Directions

This compound exhibits promising biological activities through multiple mechanisms, particularly in inhibiting critical pathways related to cancer and neurodegenerative diseases. Further research is warranted to explore its full therapeutic potential, including:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate detailed pathways affected by this compound.
  • Clinical Trials : To evaluate its effectiveness as a therapeutic agent for specific diseases.

Q & A

Q. What are the recommended synthetic routes for N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Azetidine Ring Formation : Utilize methods such as cyclization of β-amino alcohols or ring-closing strategies (e.g., Mitsunobu reactions) to construct the azetidine core .

Fluoromethyl Introduction : Fluorination via radical-polar crossover reactions or nucleophilic substitution using reagents like Selectfluor™, as demonstrated for similar fluoromethylated aromatics .

Coupling Reactions : Amide bond formation between the azetidine-carboxylic acid derivative and 4-aminoacetophenone using coupling agents (e.g., HATU or EDC/DMAP) under inert conditions .
Purification involves column chromatography and recrystallization, followed by characterization via 1H^1 \text{H}-/13C^{13} \text{C}-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1H^1 \text{H}-NMR (500 MHz) and 13C^{13} \text{C}-NMR (126 MHz) in CDCl3_3 to verify fluoromethyl (-CH2_2F, δ ~4.4 ppm) and azetidine carbonyl (C=O, δ ~170 ppm) signals .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds), as seen in structurally similar acetamides .

Q. What initial biological assays are suitable for evaluating this compound?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, referencing protocols for fluorinated analogs .
  • ADME Profiling : Microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation .

Advanced Research Questions

Q. How does fluoromethyl substitution on the azetidine ring influence pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with varying substituents (e.g., -CH3_3, -CF3_3) on the azetidine ring and compare bioactivity.
  • Use computational tools (e.g., molecular docking) to assess binding affinity to target proteins (e.g., kinases), leveraging LogP and polar surface area data from similar compounds .
  • Case Study : Fluoromethyl groups enhance metabolic stability and lipophilicity, as observed in fluorinated anticonvulsant analogs .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Methodological Answer :
  • Crystallographic Analysis :
  • Resolve dihedral angles between the azetidine and phenyl rings (expected ~60°, similar to naphthalene-acetamide derivatives ).
  • Identify N–H···O hydrogen bonds and C–H···π interactions, critical for lattice stability .
  • Thermal Analysis : DSC/TGA to study melting points and phase transitions, correlating with crystallinity .

Q. What strategies optimize bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts to enhance solubility, as done for piperazine-acetamide derivatives .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, guided by LogD values (e.g., pH 7.4: ~2.5 for related compounds ).
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong systemic circulation, referencing protocols for fluorinated drugs .

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